1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Description
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
CAS No. |
668467-80-9 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
MLVUMBZKMLKUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile and its derivatives exhibit significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that compounds derived from this structure can interact with various molecular targets due to their steric and electronic properties.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of a library of tetrahydroquinoline derivatives against several cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results demonstrated promising activity, suggesting that derivatives of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile could serve as potential chemotherapeutic agents .
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | HeLa | 10.5 |
| Derivative A | HT-29 | 5.7 |
| Derivative B | A2780 | 8.9 |
Medicinal Chemistry Applications
The unique combination of steric hindrance and polar functional groups in 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile enhances its reactivity in medicinal chemistry applications. This compound can serve as a scaffold for designing new drugs targeting various diseases.
Potential Drug Development Pathways
Research into drug development using this compound focuses on:
- Anticancer agents : Modifications to enhance selectivity towards cancer cells.
- Antimicrobial agents : Exploring structural variations to improve efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .
Biological Activity
1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS No. 668467-80-9) is a member of the tetrahydroquinoline family, characterized by its unique structural features that include a tert-butyl group and a carbonitrile functional group. These structural attributes contribute to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula for this compound is C14H18N2, with a molecular weight of 214.31 g/mol. The presence of the tert-butyl group introduces significant steric hindrance, while the carbonitrile group enhances its polarity and potential for hydrogen bonding interactions.
Biological Activities
Research indicates that 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile exhibits significant biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess notable antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Potential : Preliminary investigations suggest that this compound and its derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Specific pathways involved include interactions with cellular receptors and enzymes critical for cancer cell survival .
The biological activity of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is influenced by its structural characteristics:
- Steric Hindrance : The tert-butyl group affects the compound’s interaction with biological targets, potentially enhancing selectivity for certain receptors or enzymes.
- Hydrogen Bonding : The carbonitrile group can form hydrogen bonds with biological macromolecules, facilitating interactions that may lead to biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, it is beneficial to compare it with related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | Lacks carbonitrile group | Different reactivity profile due to absence of polar functional group |
| 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | Contains carboxamide instead of carbonitrile | Altered hydrogen bonding capabilities |
| 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | Tert-butyl at position 6 | Differences in steric effects compared to position 1 |
The combination of steric hindrance from the tert-butyl group and the polar nature of the carbonitrile group enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.
Case Studies
Several studies have focused on the biological activities of related tetrahydroquinoline derivatives:
- Antimicrobial Study : A study demonstrated that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the carbonitrile moiety could enhance antimicrobial efficacy .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that certain derivatives could induce apoptosis at nanomolar concentrations. This suggests potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
